molecular formula C10H16O2 B13469249 3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13469249
M. Wt: 168.23 g/mol
InChI Key: KFMBZAIMYPUGHG-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound characterized by its unique structural framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the bridgehead positions. One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent haloform reactions of the formed diketone yield the desired carboxylic acid .

Industrial Production Methods

Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved through flow photochemical processes. This method allows for the production of multigram quantities within a short period, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-(2-methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C10H16O2/c1-7(2)3-9-4-10(5-9,6-9)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)

InChI Key

KFMBZAIMYPUGHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC12CC(C1)(C2)C(=O)O

Origin of Product

United States

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